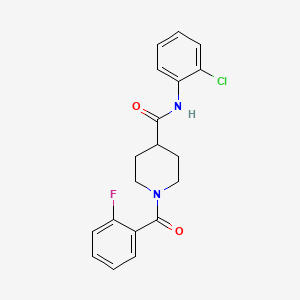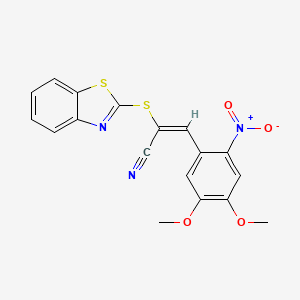![molecular formula C18H20ClNO4S B4705653 N-[(4-chlorophenyl)sulfonyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4705653.png)
N-[(4-chlorophenyl)sulfonyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
Vue d'ensemble
Description
N-[(4-chlorophenyl)sulfonyl]-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as CISA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-2-(2-isopropyl-5-methylphenoxy)acetamide involves the selective inhibition of PKC family members. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound can disrupt these cellular processes and induce cell death in cancer cells. Additionally, this compound has been shown to modulate glucose uptake and metabolism in adipocytes, potentially contributing to its therapeutic effects in diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce cell death through the activation of apoptotic pathways. Additionally, this compound has been shown to inhibit the growth and metastasis of cancer cells in animal models of cancer. In animal models of diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity, potentially through its effects on glucose uptake and metabolism in adipocytes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(4-chlorophenyl)sulfonyl]-2-(2-isopropyl-5-methylphenoxy)acetamide for lab experiments is its selective inhibition of PKC family members. This allows researchers to study the specific role of PKC in various cellular processes and diseases. Additionally, this compound has been shown to have low toxicity in animal models, making it a potentially safe candidate for therapeutic applications. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-[(4-chlorophenyl)sulfonyl]-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of research is the development of more efficient synthesis methods for this compound, which could improve its yield and solubility. Additionally, further studies are needed to elucidate the specific role of PKC in various diseases and cellular processes, which could lead to the development of more targeted therapies. Finally, more studies are needed to evaluate the safety and efficacy of this compound in human clinical trials, which could ultimately lead to its approval as a therapeutic agent.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)sulfonyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its ability to selectively inhibit PKC, which has been implicated in various diseases, including cancer, diabetes, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting that it may have therapeutic potential for this disease as well.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c1-12(2)16-9-4-13(3)10-17(16)24-11-18(21)20-25(22,23)15-7-5-14(19)6-8-15/h4-10,12H,11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRQTMSLSFSUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-ethyl-1-piperazinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol dihydrochloride](/img/structure/B4705588.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4705591.png)
![ethyl 4-{5-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoate](/img/structure/B4705601.png)
![2-[4-(dimethylamino)benzylidene]-6-(4-methoxybenzylidene)cyclohexanone](/img/structure/B4705607.png)
![N-({[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4705617.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4705621.png)
![6-(3-isobutyl-1H-pyrazol-5-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4705632.png)
![ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4705634.png)
![2-[5-mercapto-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-2-propanol](/img/structure/B4705637.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4705675.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide](/img/structure/B4705678.png)